Domoprednate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Domoprednate is synthesized through a series of chemical reactions involving the modification of steroidal structures. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Domoprednate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Domoprednate has been extensively studied for its applications in:
Dermatology: Used to treat inflammatory skin conditions such as psoriasis and eczema.
Immunology: Investigated for its effects on immune response modulation.
Pharmacology: Studied for its pharmacokinetics and pharmacodynamics in various formulations.
Medicine: Used in clinical trials to compare its efficacy with other corticosteroids.
Mechanism of Action
Domoprednate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes . The molecular targets include cytokines, chemokines, and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Hydrocortisone Butyrate
- Betamethasone Valerate
- Clobetasole Propionate
Uniqueness
Domoprednate is unique due to its nonhalogenated structure, which reduces the risk of side effects such as skin atrophy and telangiectasia compared to other halogenated corticosteroids . Additionally, its specific modifications enhance its anti-inflammatory potency while minimizing systemic absorption .
Properties
CAS No. |
66877-67-6 |
---|---|
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate |
InChI |
InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 |
InChI Key |
IYBYNRHXGXDDDS-VRRJBYJJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C |
SMILES |
CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C |
Appearance |
Solid powder |
66877-67-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Domoprednate; Domoprednatum; Ddomoprednato; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.